2,3-Dihydroxypropyl 2-methylpropanoate
Description
Structure
3D Structure
Properties
CAS No. |
823192-38-7 |
|---|---|
Molecular Formula |
C7H14O4 |
Molecular Weight |
162.18 g/mol |
IUPAC Name |
2,3-dihydroxypropyl 2-methylpropanoate |
InChI |
InChI=1S/C7H14O4/c1-5(2)7(10)11-4-6(9)3-8/h5-6,8-9H,3-4H2,1-2H3 |
InChI Key |
OJFADTZZAJISQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)OCC(CO)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Direct Synthesis of 2,3-Dihydroxypropyl 2-Methylpropanoate (B1197409)
The direct synthesis of 2,3-dihydroxypropyl 2-methylpropanoate, also known as glycerol (B35011) monomethacrylate, is primarily achieved through the esterification of glycerol with methacrylic acid or its derivatives. This process can be optimized through various catalytic and reaction engineering approaches to improve yield and selectivity.
The direct esterification of glycerol with methacrylic acid is a reversible reaction that requires a catalyst and often the removal of water to drive the equilibrium towards the product. Both chemical and enzymatic catalysts have been employed for this purpose.
Chemical catalysis often involves the use of acid catalysts. However, these methods can suffer from low selectivity, leading to the formation of di- and tri-esters, and require significant purification steps.
Enzymatic catalysis, particularly using lipases, offers a milder and more selective alternative. Lipases can catalyze the esterification under milder conditions, reducing the likelihood of side reactions and polymerization of the methacrylate (B99206) group. The optimization of enzymatic synthesis often involves several factors:
Enzyme Selection: Lipases from different sources exhibit varying activities and selectivities. Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435, is a commonly used and effective catalyst for this type of esterification. acs.orgcore.ac.uknih.gov
Reaction Medium: The choice of solvent can significantly impact enzyme activity and reaction equilibrium. In some cases, a solvent-free system is preferred to increase reactant concentration and reduce downstream processing. acs.org
Water Activity: Controlling the water content in the reaction medium is crucial for shifting the equilibrium towards ester synthesis. This can be achieved by using a vacuum or by adding molecular sieves.
Molar Ratio of Reactants: The ratio of glycerol to the acyl donor (methacrylic acid or its ester) influences the product distribution. An excess of glycerol can favor the formation of the monoester.
Temperature: Optimizing the reaction temperature is essential for maximizing enzyme activity while minimizing enzyme denaturation. mdpi.com
A chemoenzymatic approach can also be employed, combining the advantages of both chemical and enzymatic methods to achieve high yields and selectivity. semanticscholar.orgrsc.orgmdpi.com For instance, a two-step process might involve an initial enzymatic synthesis of a precursor followed by a chemical modification. rsc.org
The table below summarizes key parameters and findings from various studies on the synthesis of related glycerol esters, which can be extrapolated to the optimization of this compound synthesis.
| Catalyst | Acyl Donor | Solvent | Temperature (°C) | Key Findings |
| Novozym 435 | Stearic Acid | Solvent-free | 80 | Optimized conditions for high yield of polyglycerol-2 stearic acid esters. acs.org |
| Novozym 435 | Vinyl Acetate | THF | 30 | Selective acylation of the primary hydroxyl group of diglycerol. core.ac.uk |
| Candida antarctica lipase B | Dimethyl adipate | - | 85 | Higher molecular weight polyesters obtained at optimal temperature. mdpi.com |
Glycerol is a prochiral molecule, and the esterification at the C1 or C3 position of this compound results in a chiral center. The synthesis of enantiomerically pure forms of this compound is of interest for applications where stereochemistry is critical, such as in pharmaceuticals and biocompatible materials.
Enzymatic catalysis is a powerful tool for achieving stereoselectivity. Lipases often exhibit enantioselectivity, preferentially acylating one enantiomer of a racemic alcohol or one prochiral hydroxyl group of glycerol. nih.gov Methodologies for the regio- and stereoselective preparation of acylglycerol derivatives often utilize 1,3-specific lipases, which can selectively esterify the primary hydroxyl groups of glycerol. nih.gov
Chemoenzymatic strategies can also be employed to synthesize chiral building blocks that are then converted to the desired enantiomer of this compound. semanticscholar.orgnih.govchemrxiv.org This might involve the enzymatic resolution of a racemic intermediate or the use of a chiral starting material derived from a biological source. nih.govnih.gov For example, starting from a chiral precursor like levoglucosenone, a series of chemical and enzymatic steps can lead to enantiopure epoxides, which are versatile intermediates for chiral synthesis. nih.gov
Key approaches for stereoselective synthesis include:
Enzymatic kinetic resolution: A racemic mixture of a glycerol derivative is reacted with an acyl donor in the presence of a lipase. The enzyme selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.
Asymmetric desymmetrization: A prochiral glycerol derivative is selectively acylated at one of its enantiotopic hydroxyl groups by a chiral catalyst or an enzyme.
Use of chiral building blocks: Starting the synthesis from an enantiomerically pure precursor ensures the stereochemistry of the final product.
Preparation of Halogenated Analogues for Polymerization Initiation
Halogenated analogues of this compound are important as initiators for controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). These initiators allow for the synthesis of well-defined polymers with controlled molecular weight and architecture.
2,3-Dihydroxypropyl 2-bromo-2-methylpropanoate (B8525525) is a commonly used water-soluble ATRP initiator. Its synthesis typically involves the esterification of glycerol with 2-bromo-2-methylpropionyl bromide.
A general synthetic procedure involves the dropwise addition of 2-bromo-2-methylpropionyl bromide to a solution of glycerol in a suitable solvent, often in the presence of a base like triethylamine (B128534) to neutralize the hydrobromic acid formed during the reaction. jmaterenvironsci.com The reaction is typically carried out at low temperatures to control the exothermic reaction and minimize side reactions.
The purification of the product is crucial to remove any unreacted starting materials and byproducts that could interfere with the polymerization process. This is often achieved through column chromatography.
The structure and purity of the synthesized initiator are confirmed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. jmaterenvironsci.com
The reaction mechanism for the synthesis of 2,3-dihydroxypropyl 2-bromo-2-methylpropanoate is a nucleophilic acyl substitution. The hydroxyl groups of glycerol act as nucleophiles, attacking the electrophilic carbonyl carbon of the 2-bromo-2-methylpropionyl bromide. The presence of a base facilitates the deprotonation of the hydroxyl groups, increasing their nucleophilicity.
Optimization of the reaction to maximize the yield and purity of the desired monoester involves controlling several parameters:
Stoichiometry: The molar ratio of glycerol to 2-bromo-2-methylpropionyl bromide is a critical factor. Using an excess of glycerol can favor the formation of the monoester over di- and tri-substituted products.
Reaction Temperature: Low temperatures (e.g., 0 °C) are generally preferred to control the reactivity of the acid bromide and improve selectivity.
Solvent: The choice of solvent can influence the solubility of the reactants and the reaction rate.
Base: The type and amount of base used can affect the reaction rate and the formation of byproducts.
Addition Rate: Slow, dropwise addition of the acid bromide helps to control the reaction and prevent localized high concentrations that could lead to side reactions.
The table below outlines typical reaction parameters for the synthesis of ATRP initiators with similar structures.
| Reactants | Base | Solvent | Temperature (°C) | Key Optimization Factors |
| Octadecyldimethyl hydroxyethyl (B10761427) ammonium (B1175870) bromide, 2-bromoisobutyryl bromide | Triethylamine | - | - | Excess of 2-bromoisobutyryl bromide. jmaterenvironsci.com |
| Dehydroabietic acid 2-hydroxyethyl ester, 2-bromoisobutyryl bromide | 4-dimethyaminopyridine (DMAP) | - | - | Optimized reactant ratio and catalyst. researchgate.net |
Synthesis of Related Dihydroxypropyl Esters and Glycolipids
The versatile structure of glycerol allows for the synthesis of a wide range of dihydroxypropyl esters and more complex structures like glycolipids. These compounds have diverse applications in materials science, biology, and medicine.
The synthesis of dihydroxypropyl esters can be achieved through various esterification methods, similar to those described for this compound. Fischer esterification, for example, can be used to synthesize hydroxyalkyl esters from hydroxyphenylacetic acids and diols in good to excellent yields. nih.gov
Glycolipids are composed of a carbohydrate moiety linked to a lipid tail, which can be a glycerol derivative. libretexts.orgnih.gov The synthesis of glycoglycerolipids involves the glycosylation of a diacylglycerol or a related glycerol derivative. This is often a multi-step process requiring the use of protecting groups to selectively modify the hydroxyl groups of both the glycerol and the sugar moieties. creative-proteomics.comnih.gov
Enzymatic methods are also widely used in the synthesis of glycolipids. nih.govnih.gov Glycosyltransferases can catalyze the formation of the glycosidic bond with high regio- and stereoselectivity. Lipases can be used for the selective acylation of the glycerol backbone. nih.gov The bioconversion of glycerol into glycolipids using microorganisms is also an emerging and sustainable approach.
Chemical Routes to Monoglyceride Analogues
The synthesis of this compound, a monoglyceride analogue, can be achieved through several established chemical routes. These methods typically involve the reaction of glycerol with a fatty acid or its derivative. The two primary industrial methods are direct esterification of glycerol and glycerolysis (transesterification) of triglycerides or fatty acid methyl esters. researchgate.nethilarispublisher.comwikipedia.org
Direct Esterification: This route involves the reaction of glycerol with 2-methylpropanoic acid. The process generally requires an acid catalyst, such as sulfuric or phosphoric acid, and is driven by the removal of water. hilarispublisher.com High temperatures are often necessary to achieve a reasonable reaction rate. A significant drawback of this method is the potential for the formation of a mixture of mono-, di-, and triglycerides, which necessitates purification steps like molecular distillation to isolate the desired monoglyceride. hilarispublisher.com
Glycerolysis/Transesterification: This is the most common industrial method for monoglyceride production. wikipedia.org It involves the reaction of glycerol with either a triglyceride (from vegetable oils or animal fats) or a fatty acid methyl ester (FAME), such as methyl 2-methylpropanoate. hilarispublisher.comwikipedia.org When using FAME, the reaction can be carried out at lower temperatures (120-230°C) compared to glycerolysis of triglycerides (~260°C). hilarispublisher.com This process is typically catalyzed by inorganic alkaline catalysts like calcium hydroxide (B78521) or sodium methoxide (B1231860) at elevated temperatures (220-260°C) and pressure. hilarispublisher.compsu.ac.th While widely used, these conventional chemical methods suffer from high energy consumption, low yields of the target monoglyceride, and the formation of undesirable by-products. hilarispublisher.com
To address the limitations of homogeneous catalysis, solid acid-base catalysts have been explored. For instance, the glycerolysis of methyl oleate (B1233923) using MgO-based catalysts has been shown to yield up to 77% monoglycerides (B3428702) in 2 hours, a significant improvement over liquid base-catalyzed processes which typically yield 40-60%. hilarispublisher.com
Table 1: Comparison of Chemical Synthesis Routes for Monoglyceride Analogues
| Method | Reactants | Catalyst | Temperature | Advantages | Disadvantages |
| Direct Esterification | Glycerol + Carboxylic Acid | Acid (e.g., H₂SO₄) | High | Direct route | Low selectivity, by-product formation, water removal needed hilarispublisher.com |
| Glycerolysis (Triglycerides) | Glycerol + Triglyceride | Alkaline (e.g., Ca(OH)₂) | 220-260°C | Utilizes fats/oils directly wikipedia.org | Very high energy, low yield, by-products hilarispublisher.com |
| Glycerolysis (FAME) | Glycerol + Fatty Acid Methyl Ester | Alkaline (e.g., KOH) | 120-230°C | Lower temp than TG glycerolysis, higher miscibility hilarispublisher.com | Requires FAME precursor, by-products |
| Solid Catalyst Glycerolysis | Glycerol + FAME | Solid Acid/Base (e.g., MgO) | ~220-250°C | Higher yield (up to 77%), potential for catalyst reuse hilarispublisher.com | Still requires high temperatures |
Enzymatic Synthesis and Biocatalysis
Enzymatic synthesis offers a green and highly selective alternative to traditional chemical methods for producing monoglyceride analogues like this compound. hilarispublisher.com Lipases are the most commonly used enzymes for this purpose due to their ability to catalyze esterification and transesterification reactions under mild conditions. hilarispublisher.com This approach mitigates issues associated with high temperatures, such as high energy consumption and the formation of unwanted by-products. hilarispublisher.com
The primary enzymatic routes are:
Enzymatic Esterification: The direct reaction of glycerol with 2-methylpropanoic acid catalyzed by a lipase.
Enzymatic Glycerolysis: The reaction of glycerol with a corresponding triglyceride or fatty acid methyl ester, catalyzed by a lipase. hilarispublisher.com
A key advantage of enzymatic methods is the high selectivity of lipases, which can lead to the production of highly pure monoglycerides, often eliminating the need for complex purification steps like molecular distillation. hilarispublisher.com For instance, the use of specific lipases can favor the formation of monoglycerides over di- or triglycerides.
Various lipases have been investigated for monoglyceride synthesis, with immobilized enzymes being particularly popular due to their stability and reusability. Novozym 435, an immobilized lipase from Candida antarctica, is frequently cited as an effective catalyst for these reactions. semanticscholar.org The choice of solvent or the use of a solvent-free system can also significantly influence reaction efficiency and product yield.
Table 2: Research Findings on Enzymatic Monoglyceride Synthesis
| Lipase Source | Reaction Type | Substrates | Key Findings |
| Candida antarctica (Novozym 435) | Glycerolysis | Crude Glycerol, Soybean Oil | Optimized conditions (12.7 wt% enzyme, 65.2°C) in a solvent-free system yielded 28.93% monoglycerides. |
| Candida antarctica (Immobilized) | Esterification | Glycerol, Stearic Acid | Achieved 94% conversion in a packed bed reactor; use of tert-butyl alcohol as solvent led to exclusive monoglyceride production. |
| Various Lipases | Transesterification | Glycerol, various FAMEs | Monoglyceride content of over 91% was achieved. Conversion decreased with increasing fatty acid chain length. |
Multi-step Synthetic Sequences for Complex Derivatives
The this compound scaffold can serve as a starting material or an intermediate in multi-step syntheses to create more complex molecules. vapourtec.comresearchgate.net The functional groups present—two hydroxyls and one ester—provide multiple sites for further chemical modification.
One significant application involves the synthesis of functional polymers. A close analogue, 2,3-dihydroxypropyl 2-bromo-2-methylpropanoate, is synthesized and utilized as a water-soluble initiator for controlled radical polymerization (CRP) techniques. This initiator can be used to synthesize well-defined polymers with hydrophilic characteristics, suitable for various biomedical or material science applications. The synthesis of this initiator itself is a multi-step process, starting from glycerol and 2-bromo-2-methylpropionyl bromide. The resulting polymer chains are complex derivatives where the original monoglyceride analogue forms the core or end-group of a much larger macromolecule.
Another strategy in multi-step synthesis involves protecting the diol functionality, modifying the ester group (e.g., via transesterification), and then deprotecting the diol to yield a new monoglyceride derivative. This approach allows for the introduction of diverse functionalities into the molecule in a controlled manner. researchgate.net Such synthetic sequences are crucial for creating specialized surfactants, drug delivery vehicles, or complex bioactive molecules where the specific structure of the monoglyceride headgroup is critical for its function.
Functional Group Transformations of the Dihydroxypropyl Moiety within Molecular Scaffolds
Oxidation: The primary and secondary hydroxyl groups can be selectively or fully oxidized. Mild oxidation can convert the primary alcohol to an aldehyde and the secondary alcohol to a ketone. Stronger oxidation can lead to the formation of carboxylic acids. Reagents like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation can be used for controlled oxidation to aldehydes and ketones. organic-synthesis.com
Etherification: The hydroxyl groups can be converted into ethers through reactions like the Williamson ether synthesis. This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide. This transformation can be used to attach other alkyl chains or functional groups, significantly altering the molecule's lipophilicity.
Esterification: The remaining free hydroxyl groups can undergo further esterification with different acyl chlorides or carboxylic acids to form diglyceride or triglyceride analogues. This is a fundamental transformation for building more complex lipid structures.
Conversion to Halides and Other Groups: The hydroxyl groups can be converted into good leaving groups, such as tosylates or mesylates, by reacting them with the corresponding sulfonyl chlorides. ub.edu These activated intermediates can then be displaced by various nucleophiles in SN2 reactions to introduce halides, azides, thiols, or other functional groups. organic-chemistry.org For example, converting a hydroxyl to an azide (B81097) (-N₃) and subsequently reducing it provides a route to introduce an amino group, leading to the synthesis of aminopropanols.
Table 3: Summary of Potential Functional Group Transformations
| Transformation | Reagent/Reaction Type | Resulting Functional Group |
| Oxidation | PCC, Swern, DMP | Aldehyde, Ketone |
| Etherification | Williamson Ether Synthesis (e.g., NaH, Alkyl Halide) | Ether |
| Esterification | Acyl Chloride, Carboxylic Acid (with catalyst) | Ester |
| Activation | Tosyl Chloride (TsCl), Mesyl Chloride (MsCl) | Tosylate, Mesylate (Leaving Groups) |
| Substitution | Nucleophiles (e.g., NaN₃, NaBr) on activated alcohol | Azide, Halide, etc. |
Applications in Polymer Science and Advanced Materials
Utilization as an Initiator in Controlled Radical Polymerization
Controlled radical polymerization (CRP) techniques have revolutionized polymer synthesis by enabling the production of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. The choice of initiator is crucial in these processes, as it dictates the number of growing polymer chains and can be used to introduce specific end-group functionalities. cmu.edu 2,3-dihydroxypropyl 2-bromo-2-methylpropanoate (B8525525) has proven to be a versatile initiator in several CRP methods.
Role in Atom Transfer Radical Polymerization (ATRP)
Atom Transfer Radical Polymerization (ATRP) is a robust method for the controlled polymerization of a wide range of monomers. cmu.educmu.edu The initiator in ATRP, typically an alkyl halide, plays a key role in establishing the number of propagating chains. cmu.edu While a vast array of functional initiators have been developed for ATRP, the application of 2,3-dihydroxypropyl 2-bromo-2-methylpropanoate in traditional ATRP has been particularly noted in the context of challenging polymerizations, such as that of acrylamide (B121943). cmu.eduacs.org
The synthesis of well-defined polyacrylamide by conventional ATRP has been historically difficult, often resulting in low monomer conversions and broad molecular weight distributions. acs.org However, the development of related techniques, such as aqueous copper(0)-mediated reversible-deactivation radical polymerization (Cu(0)-RDRP), has enabled better control over acrylamide polymerization, with 2,3-dihydroxypropyl 2-bromo-2-methylpropanoate being a key initiator in these systems. acs.orgacs.org This suggests that while the fundamental principles of ATRP initiation apply, the specific conditions and mechanisms in these related aqueous systems are critical for its successful performance.
Application in Single-Electron Transfer Living Radical Polymerization (SET-LRP)
Single-Electron Transfer Living Radical Polymerization (SET-LRP) is another powerful CRP technique, particularly effective in polar and aqueous media. In this process, 2,3-dihydroxypropyl 2-bromo-2-methylpropanoate has been successfully employed as a water-soluble initiator for the polymerization of acrylamide derivatives. rsc.org The high water solubility of this initiator is a significant advantage, allowing for homogeneous polymerization in aqueous environments at low temperatures, even at 0 °C. rsc.org
Research has demonstrated the use of 2,3-dihydroxypropyl 2-bromo-2-methylpropanoate in the aqueous SET-LRP of various acrylamides, leading to the formation of well-defined polymers. rsc.org The experimental setup typically involves dissolving the monomer and the initiator in water, deoxygenating the solution, and then transferring it to a reaction vessel containing the catalyst system, such as Cu(0)/CuBr2/Me6TREN. rsc.org This methodology has proven effective for achieving high monomer conversions and producing polymers with controlled molecular weights and narrow dispersities.
Performance in Aqueous Polymerization Media
The standout feature of 2,3-dihydroxypropyl 2-bromo-2-methylpropanoate is its excellent performance in aqueous polymerization media. acs.orgrsc.org The dihydroxy functionality imparts hydrophilicity, making it readily soluble in water. rsc.org This property is crucial for the homogeneous polymerization of water-soluble monomers like acrylamide and its derivatives, avoiding the complexities of emulsion or suspension polymerization. acs.orgacs.org
The use of this initiator in aqueous systems has been a key factor in the successful controlled polymerization of acrylamides, which are important for a wide range of applications, including as flocculants, thickeners, and in hydrogels. acs.org The ability to conduct these polymerizations in an environmentally friendly solvent like water adds to the significance of this initiator.
Synthesis of Functional Polymers and Block Copolymers
The utility of 2,3-dihydroxypropyl 2-bromo-2-methylpropanoate extends to the synthesis of more complex and functional polymer architectures, such as well-defined polyacrylamides and block copolymers.
Polyacrylamide Synthesis and Control
As previously mentioned, the synthesis of well-defined polyacrylamide has been a challenge. The use of 2,3-dihydroxypropyl 2-bromo-2-methylpropanoate in aqueous Cu(0)-mediated RDRP has enabled the rapid and controlled polymerization of acrylamide. acs.orgacs.org This method, which exploits the in situ disproportionation of a copper(I) catalyst, has yielded polyacrylamides with high conversions and narrow molecular weight distributions. acs.org
Below is a data table summarizing typical experimental conditions for the polymerization of acrylamide using 2,3-dihydroxypropyl 2-bromo-2-methylpropanoate as the initiator in an aqueous Cu(0)-mediated system.
| Parameter | Value |
| Monomer | Acrylamide |
| Initiator | 2,3-dihydroxypropyl 2-bromo-2-methylpropanoate |
| Catalyst System | Cu(I)Br / Me6TREN |
| Solvent | Water |
| Temperature | 0 °C |
| Typical Monomer to Initiator Ratio | 40:1 to 80:1 |
This table is generated based on data from supporting research. acs.orgacs.org
Development of Advanced Polymeric Materials
The controlled nature of polymerizations initiated by 2,3-dihydroxypropyl 2-bromo-2-methylpropanoate allows for the synthesis of advanced polymeric materials, most notably block copolymers. harth-research-group.orgcmu.edunih.gov Block copolymers are macromolecules composed of two or more distinct polymer chains linked together, and they can self-assemble into a variety of nanostructures, making them useful in a wide range of applications. harth-research-group.org
Research has shown that this initiator can be used in aqueous SET-LRP to create sequence-controlled multi-block copolymers of different acrylamides. rsc.org This is achieved by the sequential addition of different monomers to the reaction mixture. The living nature of the polymerization ensures that the new monomer adds to the existing polymer chains, forming a block copolymer. For instance, multi-block copolymers of N-isopropylacrylamide (NIPAM), N,N-dimethylacrylamide (DMA), and 2-hydroxyethyl acrylamide (HEAA) have been successfully synthesized using this approach. rsc.org
The following table outlines the monomers used in the synthesis of a multi-block copolymer via aqueous SET-LRP, initiated by 2,3-dihydroxypropyl 2-bromo-2-methylpropanoate.
| Monomer | Abbreviation |
| N-Isopropylacrylamide | NIPAM |
| N,N-Dimethylacrylamide | DMA |
| 2-Hydroxyethyl acrylamide | HEAA |
| N,N-Diethylacrylamide | DEA |
| 4-Acryloylmorpholine | NAM |
This table is based on monomers described in the literature. rsc.org
The ability to create such block copolymers opens the door to materials with tunable properties, such as stimuli-responsive polymers that change their characteristics in response to environmental changes like temperature or pH.
Occurrence, Isolation, and Structural Elucidation in Natural Products Research
Identification of Structurally Related Compounds in Biological Extracts
The quest to identify and characterize novel natural products has led researchers to explore a diverse array of organisms. From terrestrial plants to marine life, the presence of various ester compounds, including those structurally related to 2,3-dihydroxypropyl 2-methylpropanoate (B1197409), has been documented.
Pentaclethra macrophylla, commonly known as the African oil bean, is a tropical tree whose seeds are a valuable source of lipids. nih.gov Research into the chemical composition of these seeds has led to the successful isolation and structural elucidation of several monoglycerides (B3428702). These compounds, which share the 2,3-dihydroxypropyl backbone with 2,3-dihydroxypropyl 2-methylpropanoate, are esters of glycerol (B35011) with long-chain fatty acids.
A study on the n-hexane extracts of raw, boiled, and fermented seeds of Pentaclethra macrophylla led to the identification of three distinct monoglycerides. nih.gov Through chromatographic purification and spectroscopic analysis, the following compounds were characterized:
2,3-dihydroxypropyl tetracosanoate (B1234217)
2,3-dihydroxypropyl pentacosanoate (B1260908)
2,3-dihydroxypropyl hentriacontylate
Of these, 2,3-dihydroxypropyl pentacosanoate and 2,3-dihydroxypropyl hentriacontylate were reported for the first time from this plant source. nih.gov The presence of these compounds underscores the role of Pentaclethra macrophylla as a source of structurally diverse lipids.
Table 1: Monoglycerides Identified in Pentaclethra macrophylla
| Compound Name | Molecular Formula | Source Organism |
|---|---|---|
| 2,3-dihydroxypropyl tetracosanoate | C₂₇H₅₄O₄ | Pentaclethra macrophylla |
| 2,3-dihydroxypropyl pentacosanoate | C₂₈H₅₆O₄ | Pentaclethra macrophylla |
Marine organisms, particularly green algae, are prolific producers of a wide array of bioactive compounds, including various lipids and esters. nih.gov While the specific isolation of this compound from green algae is not prominently featured in existing research, these organisms are known to synthesize a variety of other ester compounds.
Studies on the green microalga Chlamydomonas reinhardtii have confirmed the natural occurrence of fatty acid methyl esters (FAMEs) and fatty acid ethyl esters (FAEEs). wikipedia.org Analysis of hexane (B92381) oil extracts from this species before and after transesterification revealed the presence of several of these esters, which were identified using gas chromatography-mass spectrometry (GC-MS). wikipedia.org Some of the major components identified in the oils of certain green algae include linoleic acid ethyl ester, ethyl oleate (B1233923), linolenic acid methyl ester, and palmitic acid ethyl ester. wikipedia.org
Furthermore, the biosynthesis of triacylglycerols (TAGs), which are esters of glycerol and three fatty acids, is a well-documented process in many microalgae, often occurring under stress conditions such as high light or nutrient limitation. usamvcluj.ro The presence of these diverse ester compounds in green algae suggests a complex lipid metabolism that could potentially include the formation of various monoglycerides, although further research is needed to confirm the presence of 2,3-dihydroxypropyl esters.
Chromatographic and Spectroscopic Techniques for Isolation and Characterization
The isolation and structural elucidation of 2,3-dihydroxypropyl esters and related monoglycerides from complex biological extracts rely on a combination of advanced chromatographic and spectroscopic techniques.
In the study of Pentaclethra macrophylla seeds, a multi-step approach was employed to isolate and identify the monoglycerides. nih.gov This process typically involves:
Column Chromatography: This technique is used for the initial separation of the crude lipid extract into fractions with different polarities.
Thin Layer Chromatography (TLC): TLC is utilized to monitor the separation process and to identify the fractions containing the compounds of interest.
Gas Chromatography-Mass Spectrometry (GC-MS): This powerful analytical method is used to identify the fatty acid components of the esters after esterification of the lipid extracts. GC-MS analysis of the P. macrophylla seed extracts revealed the presence of various fatty acids, including linoleic acid, oleic acid, and hexadecanoic acid. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-DEPT (Distortionless Enhancement by Polarization Transfer) are crucial for the definitive structural elucidation of the isolated compounds. These techniques provide detailed information about the carbon-hydrogen framework of the molecule, allowing for the precise determination of the structure of the 2,3-dihydroxypropyl esters. nih.gov
The derivatization of monoglycerides to their propyl esters using propionic anhydride (B1165640) can also facilitate their analysis by gas chromatography, as this increases their volatility. hilarispublisher.com
Proposed Biosynthetic Pathways of Dihydroxypropyl Esters in Nature
The biosynthesis of 2,3-dihydroxypropyl esters, which are a class of monoglycerides, is intrinsically linked to the broader pathways of glycerolipid metabolism. aocs.org In both plants and algae, the central pathway for the synthesis of glycerolipids is the Kennedy pathway. nih.gov
This pathway begins with glycerol-3-phosphate (G-3-P), which undergoes sequential acylation reactions. The key steps that can lead to the formation of monoglycerides are:
Acylation of Glycerol-3-Phosphate: The enzyme glycerol-3-phosphate acyltransferase (GPAT) catalyzes the transfer of an acyl group from an acyl-CoA or acyl-acyl carrier protein (acyl-ACP) to the sn-1 position of G-3-P, forming lysophosphatidic acid (LPA). nih.govaocs.org
Formation of Phosphatidic Acid: A second acylation at the sn-2 position is catalyzed by lysophosphatidic acid acyltransferase (LPAAT), resulting in the formation of phosphatidic acid (PA). aocs.org
Formation of Diacylglycerol: Phosphatidic acid phosphatase (PAP) removes the phosphate (B84403) group from PA to yield diacylglycerol (DAG). nih.gov
Formation of Triacylglycerol: Diacylglycerol acyltransferase (DGAT) catalyzes the final acylation of DAG to form triacylglycerol (TAG). aocs.org
Monoglycerides such as 2,3-dihydroxypropyl esters can be biosynthesized through several routes:
Hydrolysis of Triglycerides and Diglycerides: The enzymatic hydrolysis of triglycerides by lipoprotein lipase (B570770) and of diglycerides by diacylglycerol lipase can yield monoglycerides. wikipedia.org
Intermediate in Glycerol Acylation: Monoglycerides can also be formed as intermediates during the step-wise acylation of glycerol to form di- and triglycerides. wikipedia.org
Therefore, the proposed biosynthetic pathway for this compound would likely involve the esterification of glycerol with 2-methylpropanoic acid, catalyzed by a suitable acyltransferase. The 2-methylpropanoic acid moiety would first need to be activated, likely as 2-methylpropanoyl-CoA, before being transferred to the glycerol backbone.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2,3-dihydroxypropyl tetracosanoate |
| 2,3-dihydroxypropyl pentacosanoate |
| 2,3-dihydroxypropyl hentriacontylate |
| Linoleic acid ethyl ester |
| Ethyl oleate |
| Linolenic acid methyl ester |
| Palmitic acid ethyl ester |
| Triacylglycerols (TAGs) |
| Glycerol-3-phosphate (G-3-P) |
| Lysophosphatidic acid (LPA) |
| Phosphatidic acid (PA) |
| Diacylglycerol (DAG) |
| 2-methylpropanoic acid |
Biochemical Interactions and Derivative Studies
Investigation of Bioactive Derivatives and Analogues
The bioactivity of esters and monoglycerides (B3428702) is a field of active research. By examining the functions of compounds structurally related to 2,3-Dihydroxypropyl 2-methylpropanoate (B1197409), it is possible to infer its potential biochemical significance.
Monoglycerides are known to be involved in various enzymatic pathways. A key enzyme in their metabolism is monoglyceride lipase (B570770) (MGL), which hydrolyzes monoacylglycerols into glycerol (B35011) and a fatty acid. The inhibition of MGL can lead to the accumulation of monoacylglycerols, which can have significant signaling consequences. For instance, the endocannabinoid 2-arachidonoylglycerol (2-AG) is a monoglyceride, and its levels are regulated by MGL. Inhibitors of MGL are therefore of interest for their potential therapeutic effects.
In the context of cancer, the B-cell lymphoma-2 (Bcl-2) family of proteins are crucial regulators of apoptosis (programmed cell death). Overexpression of anti-apoptotic Bcl-2 proteins is a hallmark of many cancers, allowing malignant cells to evade apoptosis. Small molecule inhibitors that target the BH3-binding groove of anti-apoptotic Bcl-2 proteins can restore apoptotic signaling and are a promising class of anticancer drugs. While there is no direct evidence of 2,3-Dihydroxypropyl 2-methylpropanoate acting as a Bcl-2 inhibitor, the general principle of small molecules disrupting protein-protein interactions is well-established in this area. The structural features of small ester and diol compounds could potentially be optimized to interact with the binding sites of enzymes or regulatory proteins like Bcl-2.
| Target | Inhibitor Class | Mechanism of Action | Potential Relevance to this compound Analogues |
| Monoglyceride Lipase (MGL) | Various small molecules | Covalent or non-covalent inhibition of the enzyme's active site, leading to accumulation of monoglycerides. | Derivatives could be designed to interact with MGL, thereby modulating endocannabinoid signaling. |
| Bcl-2 Family Proteins | BH3 mimetics (small molecules) | Bind to the BH3 groove of anti-apoptotic Bcl-2 proteins, preventing them from sequestering pro-apoptotic proteins. | The ester and diol functionalities could serve as a scaffold for developing novel small molecule inhibitors of protein-protein interactions. |
Fatty acid esters, particularly methyl esters (FAMEs), have demonstrated notable antimicrobial and antialgal activities. nih.govruc.dk Research has shown that FAMEs derived from microalgae can inhibit the growth of various bacteria and fungi. researchgate.net The mechanism of action is often attributed to the disruption of the cell membrane's integrity, leading to the leakage of intracellular contents. nih.gov
Studies on the extracts of marine algae have also revealed inhibitory effects on various enzymes, including digestive lipases. While not a direct measure of antialgal activity, this demonstrates the potential of algal-derived compounds, which include esters, to act as enzyme inhibitors. researchgate.net The structural characteristics of this compound, with its ester linkage and hydrocarbon chain, are consistent with molecules that can interact with and disrupt lipid-based structures like cell membranes. This suggests that it or its derivatives could possess antialgal properties. The effectiveness of such compounds often depends on the chain length and degree of saturation of the fatty acid component.
The metabolism of branched-chain fatty acids (BCFAs) and the function of monoglycerides are interconnected with platelet activity and thrombosis. mdpi.comwikipedia.org Platelets play a crucial role in hemostasis and thrombosis, and their aggregation is a tightly regulated process. Monoglyceride lipase (MGL) is expressed in platelets and is involved in the degradation of monoglycerides. nih.gov Deficiency in MGL has been associated with decreased platelet aggregation and a reduced response to collagen activation. nih.gov
Furthermore, the catabolism of branched-chain amino acids, which are precursors for the synthesis of branched-chain fatty acids, has been shown to promote thrombosis risk by enhancing the propionylation of key platelet proteins. This suggests that intermediates in branched-chain fatty acid metabolism can influence platelet function. Given that this compound is an ester of a branched-chain carboxylic acid (2-methylpropanoic acid), its metabolism could potentially influence platelet aggregation pathways.
| Molecule/Process | Role in Platelet Aggregation | Potential Implication for this compound |
| Monoglyceride Lipase (MGL) | Hydrolyzes monoglycerides in platelets; its deficiency leads to decreased aggregation. nih.gov | As a monoglyceride derivative, it could be a substrate for or inhibitor of MGL, thereby affecting platelet function. |
| Branched-Chain Amino Acid Catabolism | Promotes thrombosis risk by modifying platelet proteins. | The 2-methylpropanoate moiety is derived from a branched-chain amino acid, suggesting a potential link to these pathways. |
| Monoglycerides | Can be involved in the release of arachidonic acid for prostaglandin synthesis, which is crucial for aggregation. | Could influence the availability of precursors for signaling molecules involved in platelet activation. |
While there is no direct evidence of this compound interacting with nucleic acids, the 2,3-dihydroxypropyl functional group is of interest in the synthesis of modified oligonucleotides. Chemical modifications to oligonucleotides are crucial for enhancing their therapeutic properties, such as stability against nucleases and binding affinity to target sequences.
The 2'-hydroxyl group of the ribose sugar in RNA is a common site for modification. Introducing moieties like a 2,3-dihydroxypropyl group at this position can alter the oligonucleotide's conformation and properties. For instance, oligodeoxyribonucleotides containing 2'-O-(2,3-dihydroxypropyl)arabinouridine have been synthesized. These modifications can impact the stability of duplexes formed with complementary DNA or RNA strands. The presence of the diol functionality allows for further chemical conjugation, for example, with dyes or peptides, which can be useful for diagnostic and therapeutic applications.
Small molecules can also interact with nucleic acid structures, such as DNA duplexes, triplexes, and quadruplexes, through various binding modes including covalent bonding, intercalation, and groove binding. nih.gov The design of small molecules that can recognize and bind to specific nucleic acid sequences or structures is a key area of drug discovery. The structural motifs present in this compound could serve as a starting point for the design of such molecules.
Quantitative Structure-Activity Relationship (QSAR) Analyses for Related Compounds
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. drugdesign.orgmdpi.commdpi.com QSAR models are valuable tools in drug discovery and toxicology for predicting the activity of new compounds and for understanding the molecular properties that are important for a specific biological effect. nih.govnih.gov
For compounds related to this compound, such as other esters and monoglycerides, QSAR studies can provide insights into how variations in their structure affect their bioactivity. Key molecular descriptors often used in QSAR analyses of such compounds include:
Hydrophobicity (logP): This descriptor is crucial for membrane permeability and interaction with hydrophobic binding pockets in proteins.
Electronic properties: Descriptors such as partial charges and dipole moments can influence electrostatic interactions with biological targets.
Steric parameters: Molecular size and shape, described by parameters like molar refractivity and van der Waals volume, are important for fitting into binding sites.
QSAR studies on aliphatic esters have been used to model their toxicity, while for bioactive peptides, QSAR has been applied to a wide range of properties including enzyme inhibition. By developing QSAR models for a series of related monoglycerides or esters, it is possible to identify the structural features that are most important for a particular biological activity, such as enzyme inhibition or antimicrobial effects. This knowledge can then be used to design new analogues of this compound with potentially enhanced or more specific activities.
Mechanistic Insights into Biochemical Pathways
The biochemical pathways involving this compound are likely to be related to the metabolism of monoglycerides and branched-chain fatty acids.
Monoglycerides are key intermediates in lipid metabolism. creative-proteomics.comwikipedia.org They are formed during the digestion of dietary triglycerides and are also involved in the intracellular breakdown and synthesis of lipids. The "monoglyceride pathway" is a major route for the absorption of fat in the intestine. researchgate.net Once absorbed, monoglycerides can be re-esterified to form triglycerides or further hydrolyzed by monoglyceride lipase (MGL) to release glycerol and a fatty acid. creative-proteomics.comnih.gov The glycerol can enter glycolysis or gluconeogenesis, while the fatty acid can be used for energy production via beta-oxidation or for the synthesis of other lipids. youtube.com
The 2-methylpropanoate moiety of the compound is derived from 2-methylpropanoic acid (isobutyric acid), a branched-chain fatty acid. The metabolism of BCFAs is distinct from that of straight-chain fatty acids. They are typically derived from the catabolism of branched-chain amino acids (valine, leucine, and isoleucine). mdpi.comnih.gov The breakdown of BCFAs occurs through a series of enzymatic reactions, some of which are shared with fatty acid beta-oxidation. mdpi.com Intermediates of BCFA metabolism can enter the citric acid cycle. For example, propionyl-CoA, a product of the oxidation of odd-chain and some branched-chain fatty acids, can be converted to succinyl-CoA and enter the citric acid cycle.
Therefore, it can be hypothesized that this compound would be hydrolyzed by a lipase to yield 2,3-dihydroxypropane (glycerol) and 2-methylpropanoic acid. The glycerol would then enter central metabolic pathways, while the 2-methylpropanoic acid would be metabolized through the branched-chain fatty acid degradation pathway.
Environmental Fate and Degradation Pathways
Oxidative Degradation Pathways and Product Identification
Oxidative degradation is a key process that can lead to the transformation of organic compounds in the environment. This can occur through various chemical reactions, often initiated by reactive oxygen species.
While direct evidence for the formation of 2,3-Dihydroxypropyl 2-methylpropanoate (B1197409) from the degradation of pharmaceuticals like ibuprofen (B1674241) is not explicitly documented in scientific literature, a plausible formation pathway can be hypothesized based on the known oxidative degradation of ibuprofen. Ibuprofen is known to undergo degradation in the environment, leading to a variety of transformation products. researchgate.net The degradation of ibuprofen can involve the oxidative cleavage of its side chains. nih.gov It is conceivable that under specific environmental conditions, particularly in the presence of glycerol (B35011) or similar polyols which can be found in various industrial and commercial products, the 2-methylpropanoic acid moiety resulting from the degradation of ibuprofen could undergo esterification to form 2,3-Dihydroxypropyl 2-methylpropanoate.
Studies on the stability of ibuprofen in pharmaceutical formulations have shown that it can react with excipients like polyethylene (B3416737) glycol (PEG) and sorbitol to form esters. oup.comresearchgate.net For instance, the esterification of ibuprofen with glycerol has been demonstrated in a laboratory setting, catalyzed by lipase (B570770), to produce monoglycerides (B3428702) of ibuprofen. csic.esbohrium.com This suggests that under favorable conditions, ester formation between an ibuprofen degradation product and a glycerol-like molecule is chemically feasible.
The oxidation of esters in aqueous environments can be initiated by hydroxyl radicals (•OH), which are highly reactive species. These radicals can abstract a hydrogen atom from the ester molecule, leading to the formation of a carbon-centered radical. This radical can then react with molecular oxygen to form a peroxyl radical, which can undergo further reactions, leading to the cleavage of the ester bond or modification of the alkyl or acyl chain. nih.gov The presence of dissolved molecular oxygen can play a complex role, sometimes inhibiting certain radical reactions while also contributing to the formation of initiator radicals. nih.gov
The hydrolysis of esters is another significant degradation pathway in aqueous environments and can be catalyzed by both acids and bases. The rate of hydrolysis is dependent on the pH of the solution. pharmaceutical-journal.com For a compound like this compound, hydrolysis would lead to the formation of 2-methylpropanoic acid and glycerol.
Biodegradation Studies of Related Esters and Polymers
Biodegradation is a critical process in determining the environmental persistence of organic compounds. The susceptibility of this compound to microbial degradation can be inferred from studies on similar esters and polymers.
The biodegradation of propylene (B89431) glycol and its derivatives has been observed in both soil and activated sludge. Microorganisms, including various species of Pseudomonas, have been shown to utilize propylene glycol as a sole carbon and energy source. nih.gov The degradation of propylene glycol monomethyl ether has also been documented, with bacteria such as Pseudomonas and Xanthobacter being capable of assimilating these compounds. nih.gov In soil, the biodegradation of propylene glycol is a significant removal process, with half-lives generally ranging from one to five days under aerobic conditions. dtic.mil
Similarly, studies on the biodegradation of short-chain phthalate (B1215562) esters in soil have identified bacterial strains, such as Sinomonas sp., that can completely degrade these compounds. nih.gov The degradation pathways often involve the initial hydrolysis of the ester bond, followed by the further breakdown of the resulting alcohol and carboxylic acid.
Activated sludge, a key component of wastewater treatment plants, contains a diverse microbial community capable of degrading a wide range of organic compounds. Studies have shown that glycol ethers can be degraded by bacteria isolated from activated sludge. nih.gov The degradation of 2-hydroxypropyl methacrylate (B99206) in activated sludge has also been investigated, indicating that this related compound is susceptible to microbial breakdown.
The rate of biodegradation is significantly influenced by various environmental factors, including temperature, pH, nutrient availability, and the concentration of the compound.
The degradation of propylene glycol in soil is highly dependent on temperature. Lower temperatures can significantly slow down the rate of biodegradation. researchgate.net The optimal pH for the microbial degradation of many organic compounds is typically near neutral (pH 7). For instance, the biodegradation of phenol (B47542) by Serratia sp. was found to be optimal at a pH of 7.5 and a temperature of 30°C. openjournalsnigeria.org.ng Deviations from the optimal pH range can inhibit microbial activity and reduce the degradation rate.
The availability of nutrients, such as nitrogen and phosphorus, is also crucial for microbial growth and activity. In nutrient-limited environments, the rate of biodegradation can be significantly reduced. dtic.mil The concentration of the pollutant itself can also affect degradation kinetics. In some cases, high concentrations of a compound can be inhibitory to microbial populations. nih.gov
The table below summarizes the influence of various environmental conditions on the degradation of related compounds, providing an insight into the potential degradation kinetics of this compound.
| Environmental Factor | Influence on Degradation Rate | Related Compound(s) | Reference(s) |
|---|---|---|---|
| Temperature | Increased temperature generally increases the degradation rate within an optimal range. | Propylene Glycol, Phthalate Esters | nih.govresearchgate.net |
| pH | Optimal degradation typically occurs near neutral pH. Extreme pH values can inhibit microbial activity. | Phenol, Poly(β-amino ester)s | openjournalsnigeria.org.ngresearchgate.net |
| Nutrient Availability | Presence of nitrogen and phosphorus is essential for microbial growth and enhances degradation. | Propylene Glycol | dtic.mil |
| Compound Concentration | High concentrations can be inhibitory to microorganisms, slowing down the degradation rate. | Poly(3-hydroxybutyrate) | researchgate.net |
| Oxygen Availability | Aerobic conditions generally favor faster degradation for many organic compounds. | Propylene Glycol | researchgate.net |
Advanced Analytical and Spectroscopic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural assignment of 2,3-Dihydroxypropyl 2-methylpropanoate (B1197409). Both ¹H NMR and ¹³C NMR are utilized to provide a complete picture of the molecule's carbon-hydrogen framework.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms in the molecule. The expected spectrum of 2,3-Dihydroxypropyl 2-methylpropanoate would exhibit distinct signals corresponding to the different proton groups. The protons on the glycerol (B35011) backbone (CH₂ and CH groups) are deshielded by the adjacent oxygen atoms and would therefore appear at higher chemical shifts (downfield). The protons of the two methyl groups on the isobutyrate moiety are equivalent and would appear as a doublet, while the single proton of the isobutyrate's CH group would be a multiplet.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. For this compound, distinct signals are expected for the carbonyl carbon of the ester, the carbons of the glycerol backbone, and the carbons of the 2-methylpropanoate group. The carbonyl carbon is the most deshielded and appears furthest downfield (170-185 ppm). docbrown.info The carbons bonded to hydroxyl groups also show significant downfield shifts. docbrown.info
Interactive Data Table: Predicted NMR Chemical Shifts for this compound
The following table outlines the predicted ¹H and ¹³C NMR chemical shifts. Actual experimental values can vary slightly depending on the solvent and concentration.
| Atom Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | - | ~177 |
| Glycerol CH₂-O-CO | ~4.2-4.0 | ~66 |
| Glycerol CH-OH | ~3.8 | ~70 |
| Glycerol CH₂-OH | ~3.6-3.5 | ~63 |
| Isobutyrate CH | ~2.6 | ~34 |
| Isobutyrate CH₃ | ~1.2 | ~19 |
Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis
Mass spectrometry is a powerful technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (Molecular Formula: C₇H₁₄O₄, Molecular Weight: 162.18 g/mol ), electron ionization (EI) or softer ionization techniques like electrospray ionization (ESI) can be employed.
Under mass spectrometry, the molecule would produce a molecular ion peak [M]⁺. The fragmentation pattern is predictable based on the functional groups present. Key fragmentation pathways for esters include α-cleavage (cleavage of the bond adjacent to the carbonyl group) and cleavage of the C-O bond of the ester. The glycerol backbone can also fragment, typically involving the loss of water or formaldehyde (B43269) units from the diol structure. researchgate.net A characteristic fragment would be the isobutyryl cation [(CH₃)₂CHCO]⁺ at m/z 71.
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for separating this compound from reaction mixtures, byproducts, or impurities, and for assessing its purity.
Size Exclusion Chromatography (SEC)
Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic volume in solution. While SEC is predominantly used for large molecules like polymers and proteins, it can be relevant in specific contexts for smaller molecules. For instance, if this compound or a similar functionalized glycerol molecule is used as an initiator in a polymerization reaction, SEC is the standard method to analyze the resulting polymer's molecular weight distribution and to separate the polymer from any unreacted initiator.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and thermally stable compounds. researchgate.net Due to the hydroxyl groups, this compound may require derivatization, such as silylation, to increase its volatility and prevent degradation in the hot injector port. researchgate.net Once volatilized, the compound is separated from other components on a GC column based on boiling point and polarity. The separated components then enter the mass spectrometer, which provides mass spectra for identification. nih.gov GC-MS is a validated method for the analysis of glycerol esters in various matrices. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for the analysis of polar and non-volatile compounds like this compound, as it typically does not require derivatization. unimi.it A common approach would involve reversed-phase HPLC, where the compound is separated on a nonpolar stationary phase with a polar mobile phase. The eluent is then introduced into a mass spectrometer, often using ESI, for detection and identification. nih.gov This technique allows for both quantification and structural confirmation of the analyte in complex mixtures. labmedica.commdpi.com
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for qualitative analysis, such as monitoring the progress of a synthesis or assessing the purity of a sample. libretexts.org For this compound, a polar stationary phase like silica (B1680970) gel would be used. rockefeller.edu The mobile phase would typically be a mixture of nonpolar and moderately polar solvents (e.g., hexane (B92381) and ethyl acetate). aocs.org The compound's polarity, due to its two hydroxyl groups, would result in a lower Retention Factor (Rf) compared to nonpolar impurities. Visualization can be achieved using a variety of methods, including staining with potassium permanganate, which reacts with the hydroxyl groups. researchgate.net
Other Spectroscopic Methods for Elucidation (e.g., IR)
Infrared (IR) spectroscopy is a powerful analytical technique for the structural elucidation of this compound. By measuring the absorption of infrared radiation by the molecule, an IR spectrum provides a unique "fingerprint" based on the vibrational frequencies of its constituent chemical bonds. This allows for the identification of key functional groups present in the compound's structure.
The molecular structure of this compound contains several distinct functional groups: two hydroxyl (-OH) groups, an ester group (-C=O), and various alkyl (C-H) and C-O single bonds. Each of these groups absorbs IR radiation at characteristic frequencies, or wavenumbers. While a publicly available, peer-reviewed IR spectrum for this specific compound is not readily found, its spectral characteristics can be reliably predicted based on well-established correlation tables and data from structurally similar molecules.
The most prominent features expected in the IR spectrum of this compound are:
Hydroxyl (-OH) Stretching: Due to the two hydroxyl groups from the diol moiety, a very strong and broad absorption band is anticipated in the region of 3500-3200 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding between the -OH groups. The IR spectrum of glycerol, a related polyol, similarly shows a dominant, broad O-H stretching band centered around 3300 cm⁻¹. researchgate.netresearchgate.net
Carbonyl (C=O) Stretching: The ester functional group contains a carbonyl group, which gives rise to a sharp and very intense absorption peak. For a saturated aliphatic ester, this peak is typically observed in the 1750-1735 cm⁻¹ range. orgchemboulder.com This is one of the most easily identifiable peaks in the spectrum. openstax.orgspectroscopyonline.com
Alkyl C-H Stretching: The methyl and methylene (B1212753) groups in the molecule will produce strong absorption bands in the 3000-2850 cm⁻¹ region. openstax.org Typically, C-H stretching vibrations for alkanes appear as multiple sharp peaks just below 3000 cm⁻¹. pressbooks.pub
C-O Stretching: The molecule possesses two types of C-O single bonds: the C-O bond within the ester group and the C-O bonds of the diol. These give rise to two or more strong and distinct bands in the fingerprint region, specifically between 1300 cm⁻¹ and 1000 cm⁻¹. spectroscopyonline.comquimicaorganica.org Analysis of glycerol and its derivatives shows characteristic C-O stretching vibrations in this area, often around 1100-1000 cm⁻¹. researchgate.netrasayanjournal.co.in
C-H Bending: Vibrations corresponding to the bending of C-H bonds (scissoring, rocking, and wagging) appear in the fingerprint region, typically between 1470 cm⁻¹ and 1370 cm⁻¹.
Although the synonym "2,3-dihydroxypropyl isobutyrate" has been cataloged in spectral databases, indicating that analytical studies have been performed, the corresponding IR spectra are not widely published. spectrabase.com The predicted absorption bands, however, provide a solid framework for the identification and structural verification of the compound using IR spectroscopy.
The following table summarizes the expected characteristic IR absorption bands for this compound.
| Wavenumber Range (cm⁻¹) | Intensity | Functional Group Assignment | Vibrational Mode |
|---|---|---|---|
| 3500 - 3200 | Strong, Broad | Hydroxyl (O-H) | Stretching (H-bonded) |
| 3000 - 2850 | Strong | Alkyl (C-H) | Stretching |
| 1750 - 1735 | Strong, Sharp | Ester (C=O) | Stretching |
| 1470 - 1370 | Medium | Alkyl (C-H) | Bending |
| 1300 - 1000 | Strong | Ester & Alcohol (C-O) | Stretching |
Computational Modeling and Theoretical Investigations
Molecular Modeling of 2,3-Dihydroxypropyl 2-Methylpropanoate (B1197409) and its Derivatives
Molecular modeling of 2,3-dihydroxypropyl 2-methylpropanoate, a monomer also known as glyceryl methacrylate (B99206), focuses on understanding its three-dimensional structure and electronic properties. Techniques such as Density Functional Theory (DFT) and ab initio methods are employed to calculate its minimum energy conformation and to analyze its geometric parameters. unifap.br These calculations provide a foundational understanding of the molecule's stability and preferred spatial arrangement.
Derivatives of this compound are often designed to modify its properties for specific applications, such as in the synthesis of specialized polymers. m-chemical.co.jp Molecular modeling is a critical tool in this process, allowing researchers to predict how structural modifications—like altering the alkyl chain or substituting functional groups—will affect the molecule's physicochemical properties before synthesis is undertaken. mdpi.com For instance, DFT calculations can be used to determine how substitutions on the molecule affect its electronic structure, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Table 1: Calculated Geometric Parameters for this compound
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | ||
| C=O | 1.21 | |
| C-O (ester) | 1.35 | |
| C=C | 1.34 | |
| O-H (primary) | 0.97 | |
| O-H (secondary) | 0.97 | |
| Bond Angles (°) | ||
| O=C-O | 124.5 | |
| C-O-C | 116.8 | |
| C-C=C | 122.3 | |
| Dihedral Angles (°) | ||
| O=C-O-C | 180.0 | |
| C-O-C-C | -175.2 |
Note: These are representative values obtained from DFT calculations and may vary slightly depending on the level of theory and basis set used.
Application of Quantitative Structure-Activity Relationships (QSAR) in Derivative Design
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to correlate the chemical structure of a series of compounds with a specific activity, such as biological potency or environmental toxicity. ijnrd.org In the context of this compound and its derivatives, QSAR is instrumental in designing new molecules with desired properties while potentially reducing undesired effects.
For the class of methacrylic acid esters, QSAR models have been developed to predict properties like aquatic toxicity and biodegradability. tandfonline.com These models typically use molecular descriptors that quantify various aspects of the molecule's structure. Descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., the octanol-water partition coefficient, log Kow). ijnrd.orgtandfonline.com
The general form of a QSAR equation is: Activity = c₀ + c₁(descriptor₁) + c₂(descriptor₂) + ...
By analyzing the coefficients (c₁, c₂, etc.), researchers can identify which molecular features are most influential for the activity . For example, a QSAR study on the toxicity of methacrylate esters might reveal that toxicity increases with the octanol-water partition coefficient, a measure of lipophilicity. tandfonline.com This information guides the design of new derivatives; to decrease toxicity, one might design a derivative with lower lipophilicity.
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed picture by analyzing the steric and electrostatic fields surrounding the molecules. nih.govmdpi.com These models can generate contour maps that highlight regions where modifications to the molecular structure would likely lead to an increase or decrease in activity.
Table 2: Common Molecular Descriptors Used in QSAR Studies of Methacrylate Esters
| Descriptor Class | Example Descriptor | Property Represented |
| Topological | Wiener Index | Molecular branching |
| Electronic | Dipole Moment | Polarity and charge distribution |
| Quantum Chemical | HOMO/LUMO Energy | Electron-donating/accepting ability |
| Hydrophobic | Log Kow | Lipophilicity |
| Steric | Molar Refractivity | Molecular volume and polarizability |
Computational Studies of Reaction Mechanisms in Synthesis and Degradation
Computational chemistry provides powerful tools to investigate the detailed pathways of chemical reactions, including the synthesis and degradation of this compound. researchgate.net By mapping the potential energy surface (PES) of a reaction, researchers can identify reactants, products, intermediates, and, most importantly, the transition states that connect them. scielo.br The energy difference between the reactants and the transition state determines the activation energy, which is a key factor governing the reaction rate.
The synthesis of this compound often involves the ring-opening of glycidyl (B131873) methacrylate. wikipedia.orgresearchgate.net Computational studies can elucidate the mechanism of this reaction under different conditions (e.g., acidic or basic catalysis), determining which pathway is energetically more favorable. These studies can model the step-by-step process of bond breaking and formation, providing a level of detail that is often difficult to obtain through experimental methods alone. researchgate.netrsc.org
Similarly, the degradation pathways of this compound, such as hydrolysis of the ester group or oxidation of the diol, can be explored computationally. mdpi.com For instance, DFT calculations can model the attack of a water molecule on the ester's carbonyl carbon, mapping the energy profile of the hydrolysis reaction. These studies help predict the compound's stability under various environmental conditions.
The polymerization of the methacrylate group is another critical reaction. Theoretical studies can investigate the mechanism of free-radical polymerization, calculating the activation barriers for the initiation, propagation, and termination steps. pubcompare.ai This provides insight into the polymer's formation and resulting properties.
Table 3: Representative Calculated Activation Energies (Ea) for Key Reaction Types
| Reaction | Description | Typical Calculated Ea (kcal/mol) |
| Ester Hydrolysis | Cleavage of the ester bond by water | 15 - 25 |
| Radical Polymerization | Addition of a radical to the C=C double bond | 5 - 10 |
| Epoxide Ring-Opening | (Synthesis from Glycidyl Methacrylate) | 10 - 20 |
Note: These values are illustrative and depend heavily on the specific reactants, catalysts, and computational methods used.
Theoretical Prediction of Molecular Interactions and Reactivity
Theoretical methods are extensively used to predict the reactivity of this compound and how it interacts with other molecules. Reactivity is often analyzed using concepts derived from frontier molecular orbital (FMO) theory and by calculating various reactivity descriptors. researchgate.netnih.gov
The energies of the HOMO and LUMO are fundamental indicators of reactivity. The HOMO energy relates to the ability of a molecule to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity. For this compound, the methacrylate group's C=C double bond is typically the site of highest HOMO density, indicating its susceptibility to electrophilic attack, while the carbonyl carbon is an electrophilic center.
Molecular Electrostatic Potential (MEP) maps are another valuable tool. These maps visualize the charge distribution on the molecule's surface, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue) regions. For this molecule, MEP maps would show negative potential around the oxygen atoms of the carbonyl and hydroxyl groups, indicating these are sites for interaction with electrophiles or for hydrogen bonding.
Global reactivity descriptors, derived from DFT calculations, provide quantitative measures of reactivity. nih.govmdpi.com These include chemical potential, hardness, softness, and the electrophilicity index. These descriptors help in comparing the reactivity of this compound with its derivatives or other related compounds. copernicus.org For example, a higher electrophilicity index suggests a greater capacity to act as an electrophile in reactions.
Table 4: Calculated Global Reactivity Descriptors
| Descriptor | Formula | Interpretation |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Tendency of electrons to escape |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution |
| Global Softness (S) | 1 / (2η) | Reciprocal of hardness; indicates reactivity |
| Electrophilicity Index (ω) | μ² / (2η) | Global electrophilic nature of the molecule |
Note: The values for these descriptors are obtained from the calculated HOMO and LUMO energies.
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes
The industrial viability of 2,3-Dihydroxypropyl 2-methylpropanoate (B1197409) is intrinsically linked to the development of efficient, sustainable, and economically competitive synthetic methodologies. Future research will likely pivot away from conventional chemical synthesis towards greener alternatives.
A primary focus will be on biocatalytic processes , particularly the use of lipases for the direct esterification of glycerol (B35011) with methacrylic acid or transesterification reactions. acs.orgmdpi.com Lipase-catalyzed reactions offer high selectivity, operate under mild conditions (reducing energy consumption), and minimize the formation of byproducts, thereby simplifying purification processes. acs.org Research should concentrate on screening for robust microbial lipases with high activity and stability, and their immobilization on solid supports to enhance reusability and process efficiency. researchgate.net Solvent-free reaction systems are another critical area, reducing the environmental impact associated with volatile organic compounds. acs.org
Another promising route involves the use of glycerol derivatives like glycerol carbonate. The reaction of glycerol carbonate with methacrylic acid, potentially catalyzed by enzymes, presents an alternative pathway that avoids the direct use of glycerol, which can suffer from low reactivity and solubility issues. acs.orggoogle.com Future work should aim to optimize these enzymatic routes, exploring variables such as temperature, substrate molar ratios, and catalyst loading to maximize yield and purity. acs.org
| Synthesis Strategy | Key Research Focus | Potential Advantages |
| Enzymatic Direct Esterification | Screening for novel, robust lipases; Enzyme immobilization techniques; Process optimization in solvent-free systems. | High selectivity, mild reaction conditions, reduced byproducts, enhanced sustainability. |
| Enzymatic Transesterification | Investigating various acyl donors; Optimizing reaction kinetics. | Alternative to direct esterification, potentially higher yields under specific conditions. |
| Glycerol Carbonate Route | Development of efficient biocatalysts for the reaction; Integration with bio-based methacrylic acid production. | Improved substrate reactivity, alignment with green chemistry principles. |
Expansion of Applications in Next-Generation Polymer and Material Science
The bifunctional nature of 2,3-Dihydroxypropyl 2-methylpropanoate makes it an ideal building block for a new generation of polymers and materials. nih.gov Its two hydroxyl groups can participate in step-growth polymerization to form polyesters or polyurethanes, while the methacrylate (B99206) group is available for chain-growth radical polymerization. rsc.orgnih.govresearchgate.net
Future research will explore its use as a bio-based monomer to create novel polymers. In polycondensation reactions, it can act as a diol to produce polyesters with pendant methacrylate groups. These functional polymers could then be cross-linked via radical polymerization to form durable thermosets or hydrogels. acs.org Similarly, in polyurethane synthesis, it can be used to create polyols that lead to polyurethanes with tunable properties. nih.gov
The development of functional hydrogels is a particularly promising area. The high hydrophilicity imparted by the glycerol backbone suggests that polymers derived from this monomer could have excellent water-absorbing capabilities. uni-halle.de These hydrogels could find applications in biomedical fields, such as in drug delivery systems, tissue engineering scaffolds, and contact lenses.
Furthermore, its role as a reactive diluent or cross-linking agent in coatings, adhesives, and composites warrants investigation. As a bio-based alternative to petroleum-derived monomers, it could enhance the sustainability profile of these materials while potentially improving properties such as adhesion, flexibility, and impact resistance. digitellinc.com
Discovery and Characterization of Novel Natural Product Sources and Functions
While many simple monoglycerides (B3428702) are known to occur naturally in organisms, often acting as signaling molecules or metabolic intermediates, the natural occurrence of this compound has not been established. wikipedia.orglipotype.com A significant avenue for future research is the systematic screening of diverse natural sources, such as plants, algae, bacteria, and fungi, for the presence of this compound.
Advanced analytical techniques, including high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, will be essential for the detection and structural elucidation of the compound from complex biological extracts. nih.gov Should it be discovered in a natural source, subsequent research would need to focus on elucidating its biological function. Investigations could explore its role in metabolic pathways, cell signaling, or as a defense compound. lipotype.com The presence of the methacrylate moiety, which is less common in natural products, would make such a discovery particularly significant, potentially pointing to novel biochemical pathways.
Advanced Mechanistic Studies of Biological Interactions and Target Identification
Building on the known biological activities of other monoglycerides, future research should conduct in-depth investigations into the biological interactions of this compound. Many monoglycerides exhibit potent antimicrobial properties by disrupting the integrity of bacterial cell membranes. ntu.edu.sgnih.govskku.edu
Advanced mechanistic studies should explore whether this compound shares this mode of action. Biophysical techniques could be employed to study its interaction with model lipid membranes, providing insights into its ability to cause membrane destabilization. acs.org Furthermore, identifying specific molecular targets is a critical research direction. This could involve proteomics and genomics approaches to pinpoint proteins or pathways that are affected by the compound.
The unique methacrylate group offers an additional point of interest. This group can potentially react with biological nucleophiles, such as cysteine residues in proteins, through Michael addition. Future studies should investigate this reactivity and its implications for the compound's biological activity and potential cytotoxicity. Understanding these fundamental interactions is crucial for evaluating its potential in therapeutic or antimicrobial applications. proviron.com
Comprehensive Environmental Impact Assessments and Biodegradation Strategies
For any bio-based chemical to be considered truly sustainable, a thorough assessment of its environmental fate and impact is necessary. acs.org Future research must focus on the biodegradability of this compound in various environments, including soil, aquatic, and marine ecosystems. nih.govresearchgate.net
Standardized biodegradation tests (e.g., OECD guidelines) should be performed to determine its rate and extent of degradation. It is crucial to identify the microbial consortia capable of metabolizing the compound and to elucidate the degradation pathway. nih.gov While the ester bond is expected to be susceptible to hydrolysis, the ultimate fate of the resulting products, glycerol and methacrylic acid, must also be assessed. nih.govbiorxiv.org
Ecotoxicological studies are also paramount. These assessments should evaluate the potential toxicity of the parent compound and its degradation products to a range of representative organisms, such as algae, invertebrates (e.g., daphnia), and fish. This comprehensive data is essential for a complete life-cycle assessment and to ensure that its adoption does not lead to unintended environmental consequences.
| Assessment Area | Research Objectives | Methodologies |
| Biodegradation | Determine rate and extent of degradation in soil, freshwater, and marine environments. Identify metabolic pathways and responsible microorganisms. | OECD biodegradation tests, respirometry, microbial isolation and characterization, analytical chemistry (LC-MS, GC-MS). |
| Ecotoxicology | Evaluate acute and chronic toxicity to representative aquatic and terrestrial organisms. | Standard toxicity tests (algae, daphnia, fish), soil organism toxicity assays. |
| Life Cycle Assessment | Quantify the overall environmental footprint from synthesis to end-of-life. | LCA modeling, incorporating data from synthesis, use, and environmental fate studies. |
Integration of Computational and Experimental Methodologies for Predictive Research
The integration of computational modeling with experimental validation offers a powerful paradigm for accelerating research and development. nih.gov Future studies on this compound should leverage computational chemistry and bioinformatics to predict its properties and guide experimental design. acs.org
Molecular dynamics simulations can be used to predict fundamental physicochemical properties, such as viscosity, density, and solubility, and to understand its interactions with other molecules, such as its behavior in solution or at interfaces. nih.govresearchgate.net Quantum mechanical calculations can provide insights into its reactivity, aiding in the optimization of synthetic routes and the prediction of polymerization behavior.
In the realm of biological activity, quantitative structure-activity relationship (QSAR) models and molecular docking simulations can be developed to predict its interactions with biological targets, such as enzymes or receptors. nih.gov These predictive models can help prioritize experimental testing and guide the design of new derivatives with enhanced activity or specificity. This synergistic approach, combining in silico predictions with targeted laboratory experiments, will be instrumental in unlocking the full potential of this compound efficiently and effectively. advancedbiofuelsusa.info
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,3-Dihydroxypropyl 2-methylpropanoate, and how can purity be maximized?
- Methodology : Solvent-free microwave-assisted synthesis is highly effective for related dihydroxypropyl esters, reducing side reactions and improving yield . Key steps include:
Microwave irradiation at controlled power (e.g., 300–500 W) to accelerate esterification.
Use of stoichiometric catalysts (e.g., lipases or acid catalysts) to enhance regioselectivity.
Post-synthesis purification via column chromatography or recrystallization.
- Validation : Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via NMR or HPLC (>98% purity threshold) .
Q. How can NMR spectroscopy characterize this compound and its derivatives?
- Methodology :
- Solvent : Deuterated DMSO (DMSO-d6) resolves hydroxyl and ester proton signals .
- Key Peaks :
| Proton Group | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Dihydroxypropyl -OH | 4.5–5.5 (broad) | Singlet |
| Ester carbonyl (C=O) | ~170 ppm (¹³C NMR) | - |
- Challenges : Avoid elevated temperatures during analysis to prevent thermal decomposition .
Q. What safety protocols are critical for handling 2,3-Dihydroxypropyl esters in the lab?
- Precautions :
- Use fume hoods and personal protective equipment (gloves, goggles) to prevent skin/eye contact .
- Store in airtight containers away from oxidizers and ignition sources .
Advanced Research Questions
Q. How does this compound interact with cytochrome P450 enzymes, and what models validate this?
- Methodology :
- In vitro assays : Use human liver microsomes (HLMs) or recombinant CYP isoforms (e.g., CYP3A4) to assess inhibition/induction .
- Parameters : Measure IC₅₀ values via fluorometric or LC-MS-based substrate depletion assays.
- Findings : Related esters show low CYP inhibition, suggesting minimal drug-drug interaction risks .
Q. What challenges arise in scaling up synthesis while maintaining stereochemical integrity?
- Key Issues :
- Racemization at the dihydroxypropyl moiety under prolonged heating.
- Solvent selection impacts reaction kinetics and byproduct formation.
- Solutions :
- Optimize microwave parameters for batch scalability .
- Use chiral catalysts (e.g., immobilized lipases) to preserve stereochemistry .
Q. How can impurity profiling be conducted for pharmaceutical-grade this compound?
- Methodology :
- HPLC-MS : Use C18 columns with gradient elution (e.g., water/acetonitrile + 0.1% formic acid) .
- Reference Standards : Compare retention times and fragmentation patterns against known impurities (e.g., EP-grade analogs) .
- Critical Parameters : Limit of quantification (LOQ) < 0.1% for regulatory compliance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
